Cas no 116573-18-3 (ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate)
116573-18-3 structure
Product Name:ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate
N.o CAS:116573-18-3
MF:C18H16ClNO5
MW:361.776344299316
CID:230653
PubChem ID:145523
Update Time:2025-04-19
ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate
- ethyl 3-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
- Acclaim
- Ethyl 2-[4-(6-chlorobenzoxazolyl-2-oxy)phenoxy]propionate
- ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate
- Fenoxaprop ethyl ester
- Furore
- HOE 33171
- HOE-A 25-01
- Propanoic acid, 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)-, ethyl ester, (.+
- Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester
- Puma
- Whip
- Duphar 30-15
- 2-[4-(6-Chlorobenzoxazol-2-yloxy)phenoxy]propionic acid ethyl ester
- Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
- DTXSID40151429
- 116573-18-3
- Ethyl 3-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propanoate
- Ethyl 3-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate
-
- Inchi: 1S/C18H16ClNO5/c1-2-22-17(21)9-10-23-13-4-6-14(7-5-13)24-18-20-15-8-3-12(19)11-16(15)25-18/h3-8,11H,2,9-10H2,1H3
- Chave InChI: ZZJKDQVEAHXHLK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)OC(=N2)OC1C=CC(=CC=1)OCCC(=O)OCC
Propriedades Computadas
- Massa Exacta: 361.07178
- Massa monoisotópica: 361.072
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 8
- Complexidade: 430
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.6
- Superfície polar topológica: 70.8Ų
Propriedades Experimentais
- Densidade: 1.312
- Ponto de ebulição: 500.6°Cat760mmHg
- Ponto de Flash: 256.6°C
- Índice de Refracção: 1.588
- PSA: 70.79
ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate Literatura Relacionada
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
116573-18-3 (ethyl 3-[4-(6-chlorobenzooxazol-2-yl)oxyphenoxy]propanoate) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel